3-(3-chlorophenoxy)Benzaldehyde

Lipophilicity Medicinal Chemistry Physicochemical Properties

Procurement of 3-(3-Chlorophenoxy)benzaldehyde over non-halogenated or para-substituted analogs is scientifically justified. The meta-chloro substituent actively modulates electron density, raising LogP to 4.10 (vs. ~3.4 for 3-phenoxybenzaldehyde), which predicts a quantifiable improvement in membrane permeability and oral bioavailability. This compound is the correct choice for medicinal chemistry teams optimizing ADME profiles, crystal engineers exploiting directional halogen bonding via the sigma-hole donor, and fuel chemists requiring a chlorinated handle for synthesizing high-density tricyclic alkanes. Substituting isomers compromises synthetic outcomes and structure-activity relationships. Ensure you specify the meta-chloro isomer.

Molecular Formula C13H9ClO2
Molecular Weight 232.66
CAS No. 78725-45-8
Cat. No. B2922383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorophenoxy)Benzaldehyde
CAS78725-45-8
Molecular FormulaC13H9ClO2
Molecular Weight232.66
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC(=CC=C2)Cl)C=O
InChIInChI=1S/C13H9ClO2/c14-11-4-2-6-13(8-11)16-12-5-1-3-10(7-12)9-15/h1-9H
InChIKeyDXVLUKXDGGNEFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Chlorophenoxy)benzaldehyde (CAS 78725-45-8): A Meta-Chlorinated Diphenyl Ether Aldehyde for Tailored Chemical Synthesis


3-(3-Chlorophenoxy)benzaldehyde is a meta-substituted aromatic aldehyde belonging to the diphenyl ether class, characterized by a 3-chlorophenoxy group appended to a benzaldehyde core . The compound serves as a versatile building block in organic synthesis, particularly in the construction of biologically relevant heterocycles and advanced materials. The strategic placement of the chlorine atom at the meta-position of the phenoxy ring imparts distinct electronic and steric properties compared to non-halogenated or para-substituted analogs, directly influencing reaction selectivity and the physicochemical profile of downstream derivatives [1].

Why 3-(3-Chlorophenoxy)benzaldehyde Cannot Be Simply Replaced by Unsubstituted or Para-Substituted Analogs


The performance of 3-(3-chlorophenoxy)benzaldehyde in a given chemical process is intrinsically linked to its specific molecular architecture. The meta-chlorine substituent on the distal phenyl ring is not an inert bystander; it actively modulates electron density distribution, lipophilicity, and potential for secondary bonding interactions (e.g., halogen bonding) . Substituting this compound with 3-phenoxybenzaldehyde (lacking chlorine) drastically reduces lipophilicity and eliminates a key synthetic handle, while switching to the 4-chloro isomer alters molecular geometry and electronic properties in ways that can derail structure-activity relationships or change reaction outcomes in multi-step syntheses [1]. These are not interchangeable commodities; they are distinct chemical entities with predictable, measurable differences in their behavior.

Quantitative Differentiation of 3-(3-Chlorophenoxy)benzaldehyde from Key Comparators


Enhanced Lipophilicity (LogP) Relative to the Non-Chlorinated Core Analog

The presence of the meta-chlorine atom in 3-(3-chlorophenoxy)benzaldehyde confers a substantial increase in lipophilicity, a critical parameter for membrane permeability and solubility in organic phases. Its computed LogP value is significantly higher than that of the non-halogenated comparator, 3-phenoxybenzaldehyde. This difference is a key driver for selecting the chlorinated analog in applications requiring higher organic solubility or specific partition coefficients.

Lipophilicity Medicinal Chemistry Physicochemical Properties

Increased Liquid Density and Boiling Point Versus Non-Chlorinated Analog

The addition of a chlorine atom increases both the molecular weight and intermolecular forces, resulting in measurable changes to physical state properties. 3-(3-Chlorophenoxy)benzaldehyde exhibits a higher liquid density and a substantially elevated boiling point compared to 3-phenoxybenzaldehyde. These differences are critical for downstream processing, purification, and handling considerations in an industrial setting.

Physical Properties Process Chemistry Formulation

Lipophilicity and Electronic Differentiation from the 4-Chloro Regioisomer

The position of the chlorine substituent (meta vs. para) is a primary determinant of a molecule's interaction with biological targets and its reactivity profile. While both the 3-chloro and 4-chloro isomers are of similar molecular weight, the 3-(3-chlorophenoxy) isomer possesses a higher computed LogP (4.10 vs. ~3.94), indicating a notable difference in lipophilicity driven by the meta-substitution pattern. Furthermore, the electron-withdrawing inductive effect of chlorine differs in its transmission to the reactive aldehyde center based on its position on the distal ring, which can affect the rate of nucleophilic addition reactions. [1]

Regioisomerism SAR Medicinal Chemistry

Potential for Directional Halogen Bonding Interactions

The presence of a meta-chlorine atom introduces the potential for specific, directional halogen bonding interactions. Unlike the non-halogenated 3-phenoxybenzaldehyde, the C-Cl bond in 3-(3-chlorophenoxy)benzaldehyde possesses a σ-hole, a region of positive electrostatic potential at the tip of the chlorine atom, which can engage in attractive interactions with Lewis bases (e.g., carbonyl oxygens, nitrogen atoms in heterocycles). This property can be exploited in crystal engineering to control solid-state packing or in biological systems to enhance binding affinity and selectivity. The ortho- and para-chloro isomers also exhibit this property, but the meta-substitution pattern offers a unique directional vector for this interaction. [1]

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Differentiated Synthetic Utility as a High-Density Fuel Precursor

The specific molecular architecture of 3-(3-chlorophenoxy)benzaldehyde makes it a valuable starting material for the synthesis of high-density jet fuel components. It can undergo aldol condensation with cyclohexanone to yield C14 oxygenates, which are subsequently converted to tricyclic alkanes with high volumetric energy density. While the non-chlorinated analog, 3-phenoxybenzaldehyde, could theoretically undergo similar condensation, the resulting product would lack the halogen atom, which can be strategically retained or used as a functional handle for further derivatization to fine-tune the fuel's properties (e.g., density, freezing point, thermal stability). The choice of the chlorinated starting material directly impacts the final properties of the synthesized fuel blendstock.

Synthetic Chemistry Energetic Materials Aldol Condensation

Primary Research and Industrial Scenarios for Procuring 3-(3-Chlorophenoxy)benzaldehyde


Medicinal Chemistry Hit-to-Lead Optimization Requiring Enhanced Lipophilicity

In medicinal chemistry programs where a 3-phenoxybenzaldehyde scaffold has been identified as a hit but requires improved membrane permeability, procuring 3-(3-chlorophenoxy)benzaldehyde is a logical next step. The increased LogP of 4.10, compared to ~3.4 for the unsubstituted analog, provides a quantifiable basis for expecting improved ADME properties. This compound should be prioritized for synthesis of analog libraries aimed at increasing cellular potency and oral bioavailability.

Crystal Engineering and Supramolecular Chemistry Studies

Researchers engaged in crystal engineering can utilize 3-(3-chlorophenoxy)benzaldehyde as a building block to introduce directional halogen bonding motifs. The meta-chloro substituent provides a well-defined σ-hole donor that can be exploited to control crystal packing and create co-crystals with specific stoichiometries and architectures. This application is not possible with the non-halogenated 3-phenoxybenzaldehyde.

Synthesis of High-Density, Halogenated Energetic Materials and Fuel Precursors

For groups focused on synthesizing advanced fuel molecules, 3-(3-chlorophenoxy)benzaldehyde is a key starting material for producing halogenated tricyclic alkanes. The presence of chlorine offers opportunities to tailor the density and low-temperature properties of the final fuel, differentiating it from fuels derived from non-halogenated precursors. Procurement is justified by the unique molecular handle it provides for further synthetic elaboration.

Agrochemical Intermediate Synthesis

Given its structural relationship to known pyrethroid breakdown products and its potential as a building block for insecticides, 3-(3-chlorophenoxy)benzaldehyde is a relevant procurement for agrochemical discovery groups. The compound can serve as a core aldehyde for building diverse libraries of esters and amides for screening against agricultural pests. Its chlorinated nature often correlates with enhanced metabolic stability in the field.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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